

Unveiling Molecular Fingerprints: A Comparative Analysis of Epoxiconazole and Epoxiconazole-d4 Fragmentation Patterns

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Compound of Interest

Compound Name: **Epoxiconazole-d4**

Cat. No.: **B15580187**

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For researchers, scientists, and professionals in drug development, understanding the mass spectrometric behavior of a molecule and its isotopically labeled counterparts is crucial for metabolism studies, pharmacokinetic analysis, and residue monitoring. This guide provides a detailed comparison of the fragmentation patterns of the triazole fungicide Epoxiconazole and its deuterated analog, **Epoxiconazole-d4**, supported by experimental data and methodologies.

This analysis reveals the distinct mass shifts in fragment ions due to deuterium labeling on the chlorophenyl ring of **Epoxiconazole-d4**, offering a clear method for their differentiation in mass spectrometric analyses.

Quantitative Fragmentation Analysis

The fragmentation patterns of Epoxiconazole and **Epoxiconazole-d4** were analyzed under positive electrospray ionization (ESI) conditions. The resulting mass-to-charge ratios (m/z) and their relative abundances provide a quantitative fingerprint for each molecule. The data presented below for Epoxiconazole is derived from experimental observations, while the data for **Epoxiconazole-d4** is predicted based on the known fragmentation of the parent compound and the specific location of the deuterium labels.

Precursor Ion (m/z)	Analyte	Fragment Ion (m/z)	Relative Abundance (%)	Proposed Fragment Structure
330.0804	Epoxiconazole	123.0242	99.9	[C ₇ H ₄ OF] ⁺
121.0449	76.5	[C ₇ H ₅ Cl] ⁺		
141.0102	29.4	[C ₇ H ₄ ClF] ⁺		
261.0477	8.1	[M+H - C ₃ H ₄ N ₂] ⁺		
312.0694	4.1	[M+H - H ₂ O] ⁺		
334.1055	Epoxiconazole-d ₄	123.0242	Predicted High	[C ₇ H ₄ OF] ⁺
125.0699	Predicted High	[C ₇ H ₁ D ₄ Cl] ⁺		
145.0352	Predicted Moderate	[C ₇ D ₄ ClF] ⁺		
265.0727	Predicted Low	[M+H - C ₃ H ₄ N ₂] ⁺		
316.0944	Predicted Low	[M+H - H ₂ O] ⁺		

Table 1: Comparison of the major fragment ions of Epoxiconazole and the predicted fragment ions of **Epoxiconazole-d4**.

Experimental Protocols

The experimental data for Epoxiconazole was obtained using Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed methodology is provided to ensure reproducibility.

Sample Preparation: Epoxiconazole standard was dissolved in a suitable organic solvent, such as methanol or acetonitrile, to a concentration of 1 µg/mL. The solution was then further diluted with the initial mobile phase to a final concentration of 100 ng/mL.

Liquid Chromatography:

- Column: XBridge C18, 3.5 µm, 2.1 x 50 mm (Waters)

- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L

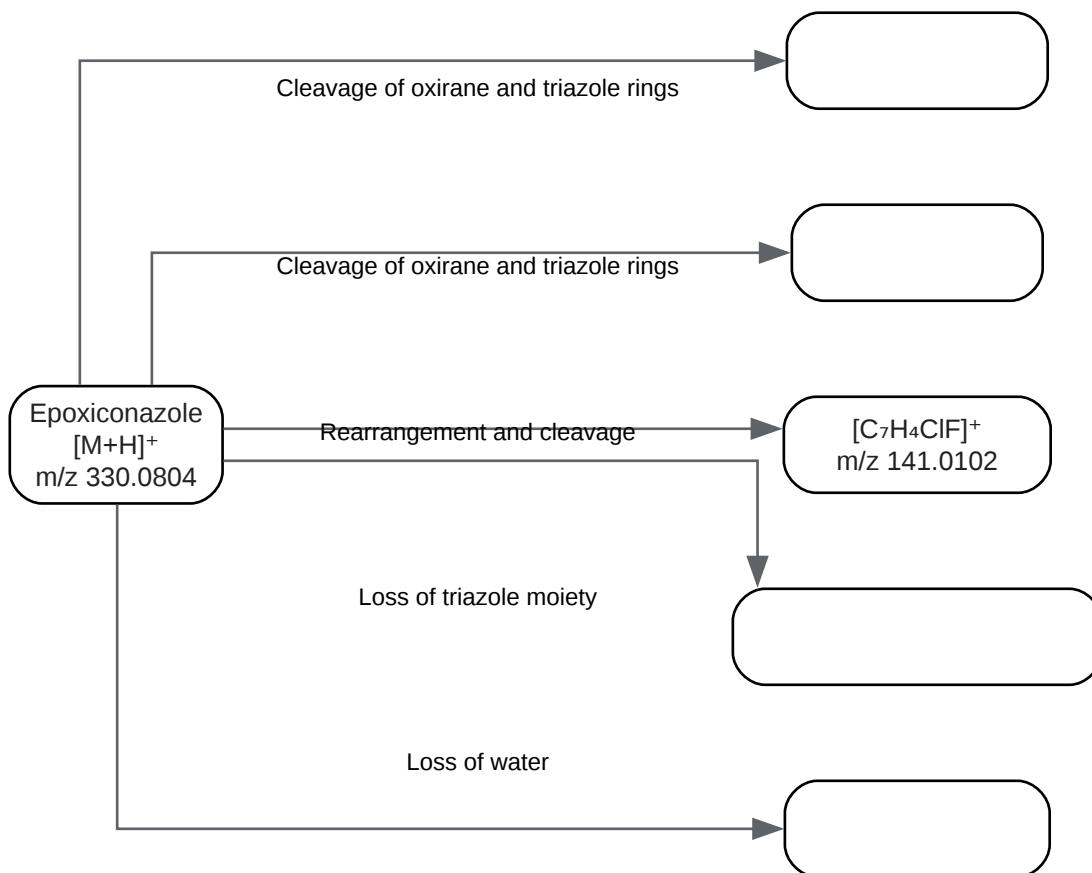
Mass Spectrometry:

- Instrument: LTQ Orbitrap XL (Thermo Scientific)
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Collision Energy: 35% (nominal) for Collision-Induced Dissociation (CID)
- Mass Analyzer: Ion Trap Fourier Transform (ITFT)
- Scan Range: m/z 50-500

Fragmentation Pathway Visualization

The following diagrams illustrate the proposed fragmentation pathways for both Epoxiconazole and **Epoxiconazole-d4**, highlighting the key bond cleavages that lead to the observed fragment ions.

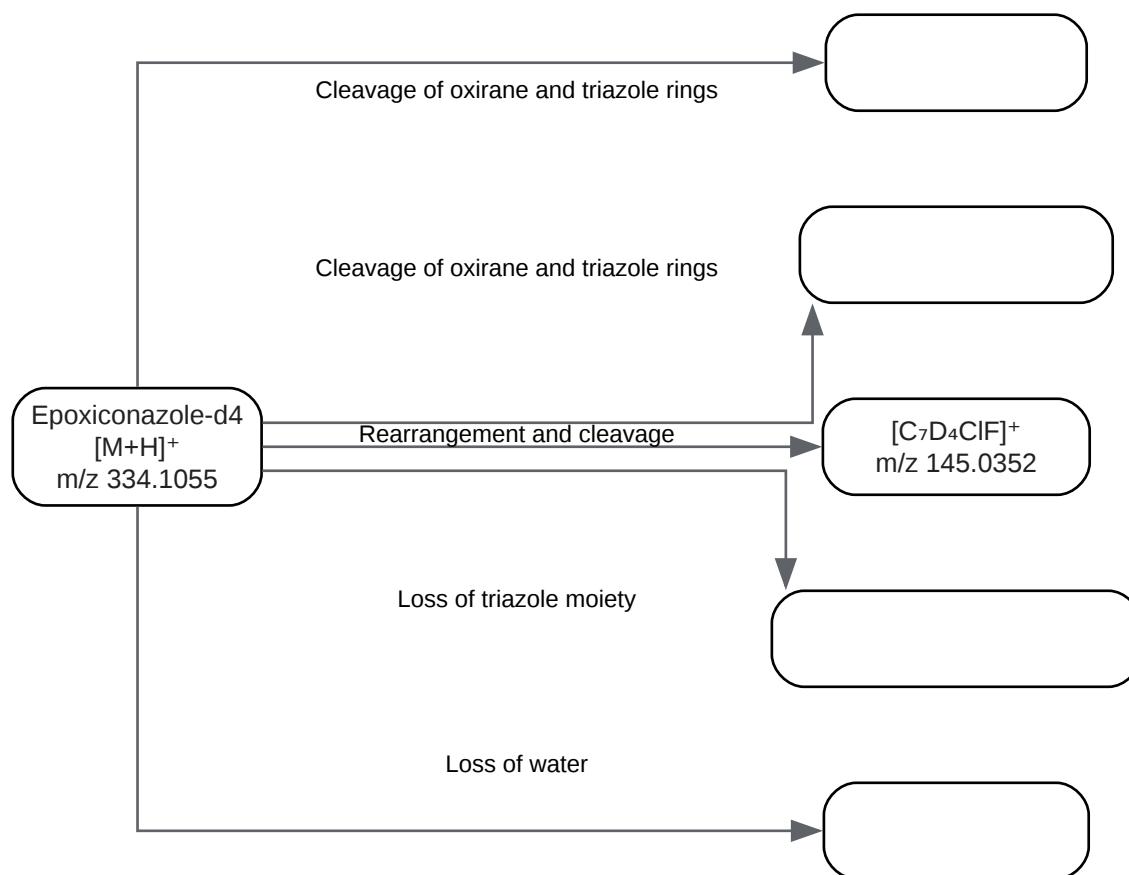
Epoxiconazole Fragmentation Pathway



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Caption: Proposed fragmentation pathway of Epoxiconazole.

Epoxiconazole-d4 Fragmentation Pathway



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Caption: Predicted fragmentation pathway of **Epoxiconazole-d4**.

In summary, the fragmentation pattern of **Epoxiconazole-d4** is predicted to mirror that of its non-deuterated counterpart, with a characteristic +4 Da mass shift for fragments containing the deuterated chlorophenyl ring. This predictable shift is invaluable for the development of robust analytical methods requiring the use of stable isotope-labeled internal standards.

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